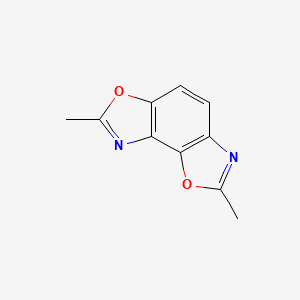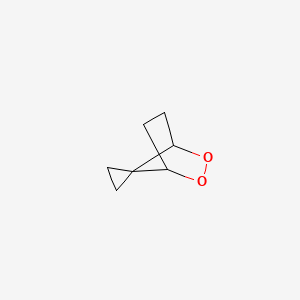
Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride is a complex organic compound that features a piperazine ring substituted with ethanol and dicyclohexylcarboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperazine ring or the carboxylate groups.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学的研究の応用
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological molecules, potentially inhibiting or activating specific pathways . The ethanol and dicyclohexylcarboxylate groups can also play a role in modulating the compound’s activity and binding affinity .
類似化合物との比較
Similar Compounds
2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles: These compounds share a similar piperazine core but differ in their substituents.
2-(2-(Piperazin-1-yl)ethoxy)ethanol: This compound has a similar ethanol and piperazine structure but lacks the dicyclohexylcarboxylate groups.
Uniqueness
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride is unique due to the presence of both ethanol and dicyclohexylcarboxylate groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
| 66944-68-1 | |
分子式 |
C22H40Cl2N2O4 |
分子量 |
467.5 g/mol |
IUPAC名 |
2-[4-[2-(cyclohexanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclohexanecarboxylate;dihydrochloride |
InChI |
InChI=1S/C22H38N2O4.2ClH/c25-21(19-7-3-1-4-8-19)27-17-15-23-11-13-24(14-12-23)16-18-28-22(26)20-9-5-2-6-10-20;;/h19-20H,1-18H2;2*1H |
InChIキー |
VJWINASAFSCJNY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCCCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)

![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)

